molecular formula C18H25N3O5S B230145 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane

1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane

Cat. No. B230145
M. Wt: 395.5 g/mol
InChI Key: PULXZQMXPATGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane, also known as NPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPPB is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane exerts its effects by inhibiting the activity of ion channels and transporters. It has been shown to inhibit the activity of CFTR, as mentioned above, as well as the activity of the calcium-activated chloride channel (CaCC). By inhibiting these channels, 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane can modulate ion transport and fluid secretion, leading to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been shown to exhibit analgesic effects. It has also been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane in lab experiments is its ability to inhibit the activity of ion channels and transporters, making it a useful tool for studying ion transport and fluid secretion. However, one limitation of using 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research involving 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane. One area of research is the development of more potent and selective 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane analogs for use in therapeutic applications. Another area of research is the investigation of the mechanism of action of 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane and its effects on ion channels and transporters. Additionally, more studies are needed to determine the potential toxicity of 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane and its analogs in different cell types and concentrations.

Synthesis Methods

1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane can be synthesized using a few different methods. One common method involves the reaction of 1-(2-nitrophenylsulfonyl)piperidine with 6-aminocaproic acid in the presence of carbonyldiimidazole. The resulting product is then treated with trifluoroacetic acid to yield 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane. Another method involves the reaction of 1-(2-nitrophenylsulfonyl)piperidine with 6-aminohexanoic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The product is then purified using column chromatography.

Scientific Research Applications

1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been extensively studied in scientific research due to its potential applications in various fields. One area of research where 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has shown promise is in the treatment of inflammatory diseases. 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in the regulation of ion transport in the lungs. This inhibition results in a decrease in inflammation and mucus production, making 1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane a potential therapeutic agent for diseases such as cystic fibrosis and chronic obstructive pulmonary disease.
1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has also been studied for its potential antitumor effects. It has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C18H25N3O5S

Molecular Weight

395.5 g/mol

IUPAC Name

azepan-1-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C18H25N3O5S/c22-18(19-11-5-1-2-6-12-19)15-8-7-13-20(14-15)27(25,26)17-10-4-3-9-16(17)21(23)24/h3-4,9-10,15H,1-2,5-8,11-14H2

InChI Key

PULXZQMXPATGJB-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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